

Spectroscopic and Spectrometric Characterization of Aristolactam BII: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aristolactam BIII*

Cat. No.: *B15580701*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data essential for the characterization of Aristolactam BII, a naturally occurring alkaloid with noted biological activities. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring this information. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic and Spectrometric Data

The structural elucidation of Aristolactam BII relies on the comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure of Aristolactam BII. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for Aristolactam BII (in DMSO-d₆)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	7.30	s	-
H-5	9.13	d	8.0
H-6	7.66	t	7.6
H-7	7.82	t	7.8
H-8	8.84	d	8.2
H-9	7.96	s	-
NH	9.22	s	-
1-OCH ₃	4.02	s	-
2-OCH ₃	4.12	s	-

Table 2: ¹³C NMR Spectroscopic Data for Aristolactam BII (in DMSO-d₆)

Position	Chemical Shift (δ) ppm
C-1	145.4
C-2	104.9
C-3	150.1
C-3a	129.2
C-4	168.2 (C=O)
C-4a	120.4
C-5	128.9
C-5a	126.4
C-6	127.3
C-7	128.0
C-8	129.6
C-8a	135.3
C-9	108.2
C-10a	131.2
C-10b	116.3
1-OCH ₃	56.4
2-OCH ₃	61.9

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of Aristolactam BII, confirming its elemental composition and substructural motifs. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for this analysis.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Aristolactam BII

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	280.0917	280.0916

Table 4: Key MS/MS Fragmentation Data for Aristolactam BII ([M+H]⁺ at m/z 280.0916)

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Putative Fragment Structure
280.0916	265.0680	CH ₃	Loss of a methyl radical
280.0916	251.0863	CO	Loss of carbon monoxide
280.0916	237.0707	C ₂ H ₃ O	Loss of a ketene group
265.0680	237.0707	CO	Loss of carbon monoxide from the demethylated ion

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of Aristolactam BII.

Sample Preparation for Spectroscopic Analysis

Aristolactam BII is typically isolated from plant material, such as the stem bark of *Goniothalamus velutinus*. A general procedure involves:

- **Extraction:** The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol.
- **Fractionation:** The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

- **Chromatography:** The fractions containing the target compound are further purified using chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (PTLC) to yield pure Aristolactam BII.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of pure Aristolactam BII (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment is used.
 - **Spectral Width:** Typically 0-12 ppm.
 - **Acquisition Time:** Approximately 2-3 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16-64 scans are typically averaged to improve the signal-to-noise ratio.
- **¹³C NMR Acquisition Parameters:**
 - **Pulse Program:** A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
 - **Spectral Width:** Typically 0-200 ppm.
 - **Acquisition Time:** Approximately 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** Several thousand scans (e.g., 1024-4096) are often required due to the low natural abundance of ¹³C.

- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ H 2.50 ppm for ¹H and δ C 39.52 ppm for ¹³C).

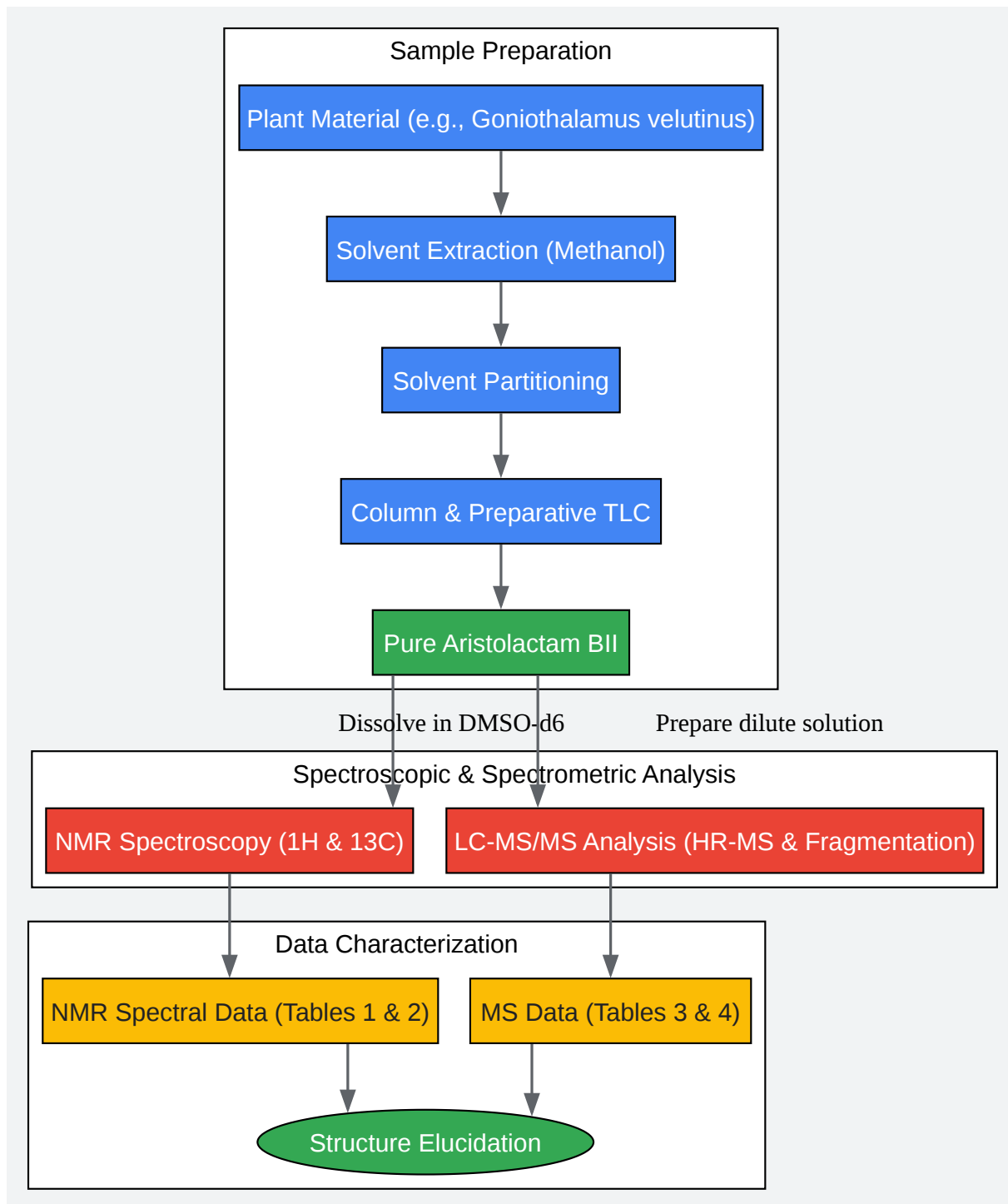
Mass Spectrometry (MS)

High-resolution mass spectrometry is performed using an LC-MS/MS system.

- **Chromatographic Separation (LC):**
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase:** A gradient elution with a mixture of water (often with a small amount of formic acid, e.g., 0.1%) and a polar organic solvent like acetonitrile or methanol.
 - **Flow Rate:** A typical flow rate is in the range of 0.2-0.5 mL/min.
 - **Injection Volume:** 5-10 μ L of a dilute solution of the sample in the initial mobile phase.
- **Mass Spectrometric Detection (MS):**
 - **Ionization Source:** Electrospray Ionization (ESI) in positive ion mode is commonly used for aristolactams.
 - **Mass Analyzer:** A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
 - **Scan Range:** A typical scan range would be m/z 100-1000 for a full scan.
 - **MS/MS Analysis:** For fragmentation studies, the protonated molecule ([M+H]⁺) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate product ion spectra.

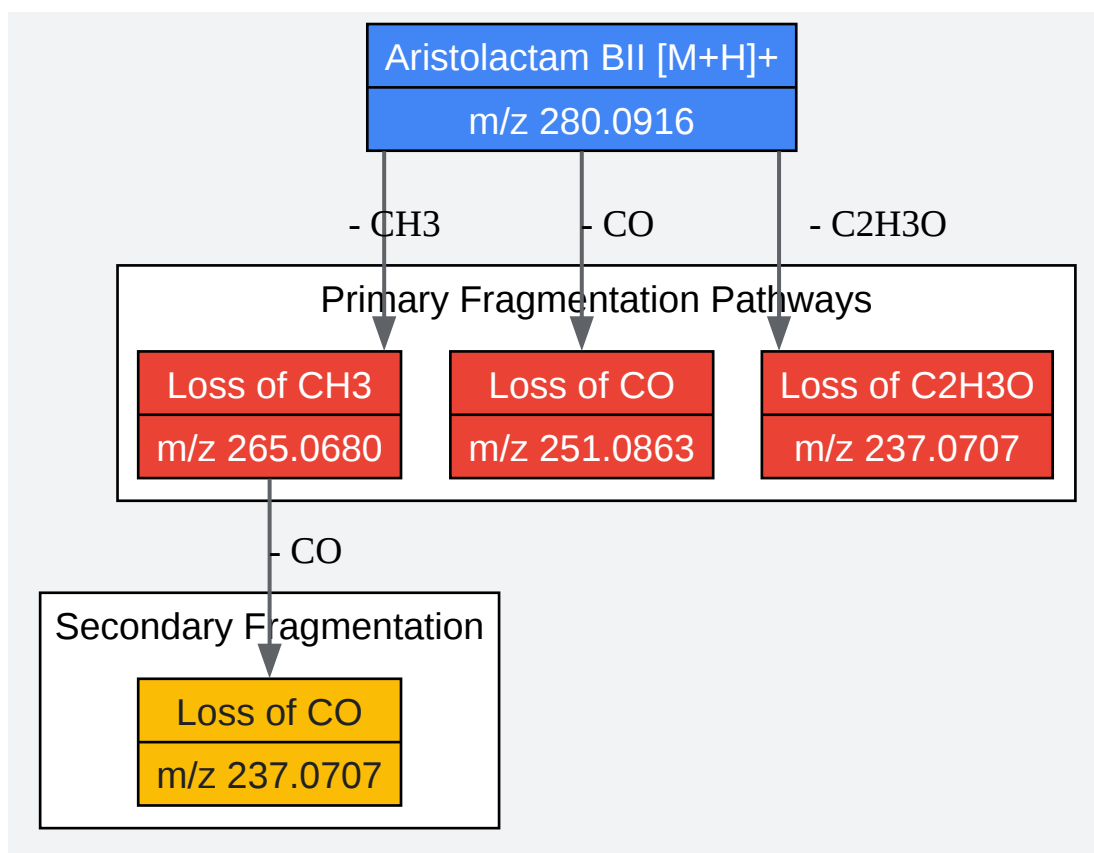
Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the characterization of Aristolactam BII.



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Figure 1. Experimental workflow for the isolation and characterization of Aristolactam BII.



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Figure 2. Proposed ESI-MS/MS fragmentation pathway for Aristolactam BII.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Aristolactam BII: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15580701#spectroscopic-data-nmr-ms-for-aristolactam-biii-characterization\]](https://www.benchchem.com/product/b15580701#spectroscopic-data-nmr-ms-for-aristolactam-biii-characterization)

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